molecular formula C8H8Cl2FNO B1532832 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride CAS No. 2044722-86-1

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1532832
CAS No.: 2044722-86-1
M. Wt: 224.06 g/mol
InChI Key: YYMKXNCXOFRIRF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under controlled conditions. One common method includes the use of a solvent such as ethanol or tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride
  • 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride exhibits unique reactivity and selectivity due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This structural arrangement influences its chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-1-(2-chloro-4-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMKXNCXOFRIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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